(3-Methoxyphenyl)hydrazine dihydrochloride
Description
Properties
IUPAC Name |
(3-methoxyphenyl)hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-10-7-4-2-3-6(5-7)9-8;;/h2-5,9H,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJQSKBPIMEPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-28-7 | |
| Record name | (3-methoxyphenyl)hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: (3-Methoxyphenyl)hydrazine Dihydrochloride
This guide serves as a comprehensive technical monograph on (3-Methoxyphenyl)hydrazine dihydrochloride. It is structured to support researchers in synthetic planning, mechanistic analysis, and safety compliance.
Molecular Architecture & Physiochemical Profile
This compound is a substituted hydrazine salt primarily utilized as a regioselective building block in heterocyclic chemistry. Structurally, it consists of a hydrazine moiety (
While the monohydrochloride (CAS: 39232-91-2) is the standard commercial form, the dihydrochloride is the species present under the hyper-acidic conditions of its synthesis (via
Structural Specifications
| Property | Data |
| IUPAC Name | This compound |
| Common Name | m-Anisylhydrazine dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 211.09 g/mol (vs. 174.63 g/mol for mono-HCl) |
| CAS Number | 39232-91-2 (Generic for HCl salt; specific 2HCl CAS varies by vendor) |
| Appearance | Beige to pink crystalline powder (oxidizes upon air exposure) |
| Solubility | High in |
Salt Stoichiometry & Stability
The dihydrochloride form involves protonation of the terminal hydrazine nitrogen (
-
Stability: The dihydrochloride is more hygroscopic than the monohydrochloride but offers enhanced resistance to oxidative degradation (formation of azobenzenes) due to the complete protonation of the nucleophilic nitrogens.
-
Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C.
Synthetic Methodology: Diazotization-Reduction Sequence[2]
The synthesis of (3-methoxyphenyl)hydrazine is a classic example of aromatic functionalization requiring strict temperature control to prevent diazonium decomposition (tar formation).
Protocol Logic
-
Precursor: 3-Anisidine (m-Anisidine).
-
Diazotization: Formation of the diazonium salt using sodium nitrite in concentrated HCl.
-
Reduction: Conversion of the diazonium species to hydrazine using Stannous Chloride (
) or Sodium Sulfite ( ).
Critical Control Point: The reduction step with
Workflow Visualization
Figure 1: Synthetic pathway from 3-anisidine via diazonium intermediate.
Detailed Procedure (Validated Scale)
-
Solubilization: Dissolve 3-anisidine (1 eq) in concentrated HCl (excess, ~10 eq) and cool to -5°C in an ice-salt bath.
-
Diazotization: Add
(1.05 eq) aqueous solution dropwise. Maintain temp < 0°C. Note: Exotherm control is vital to prevent phenol formation. -
Reduction: Transfer the diazonium solution into a pre-cooled (-5°C) solution of
(2.2 eq) in conc. HCl. -
Isolation: Stir for 2 hours. The dihydrochloride salt precipitates as a white/beige solid. Filter and wash with cold ethanol/ether to remove tin salts.
Reactivity Profile: Regioselectivity in Fischer Indole Synthesis[3][4]
The primary utility of (3-methoxyphenyl)hydrazine is in the Fischer Indole Synthesis . The meta-methoxy group introduces a critical regiochemical bifurcation point.
The Regioselectivity Challenge
When a meta-substituted hydrazine reacts with a ketone, the [3,3]-sigmatropic rearrangement can occur at two distinct ortho-positions on the aromatic ring:
-
Ortho-position (C2): Leads to 4-methoxyindole .
-
Para-position (C6): Leads to 6-methoxyindole .
Expert Insight: The formation of the 6-methoxyindole is generally favored (often >80:20 ratio).
-
Steric Argument: Attack at the para-position (relative to the methoxy group) is less sterically hindered than the ortho-position (sandwiched between the hydrazine and the methoxy group).
-
Electronic Argument: The methoxy group is an Electron Donating Group (EDG). In the transition state, the developing charge is better stabilized when the cyclization occurs para to the EDG.
Mechanistic Pathway[5]
Figure 2: Bifurcation in Fischer Indole Synthesis showing preference for 6-methoxyindole.
Handling, Safety, & Toxicology
Hydrazine derivatives are potent alkylating agents and must be handled with BSL-2 equivalent chemical hygiene protocols.
Hazard Identification
-
Acute Toxicity: Oral and Inhalation (H301, H331).
-
Carcinogenicity: Suspected human carcinogen (H350).
-
Sensitization: Can cause severe skin allergic reactions.
Safe Handling Protocol
-
Engineering Controls: All weighing and transfer must occur inside a fume hood . Use a static-dissipative balance enclosure if possible.
-
PPE: Double nitrile gloves (0.11 mm min thickness), lab coat, and safety goggles.
-
Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) or Chloramine-T solution to oxidize the hydrazine linkage into nitrogen gas before disposal. Do not use standard acid/base cleanup without oxidation first.
Analytical Characterization
To validate the integrity of the this compound, the following spectral markers should be observed.
| Method | Expected Signals | Interpretation |
| Methoxy singlet. | ||
| Aromatic region. Peaks will be downfield shifted compared to free base due to protonation. | ||
| Mass Spec (ESI+) | Detects the protonated free base cation. | |
| Melting Point | 140–144°C (dec) | Sharp melting point indicates high purity; broad range suggests oxidation. |
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on regioselectivity mechanisms).
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: (3-Methoxyphenyl)hydrazine hydrochloride.
-
Gim, H. J., et al. (2015).[2] Synthesis of methoxyphenylhydrazine derivatives via stannous chloride reduction. Bioorganic & Medicinal Chemistry, 23(13), 3322-3336.[2]
-
PubChem. (2024). Compound Summary: (3-Methoxyphenyl)hydrazine hydrochloride.[3][4][5][6][7] National Library of Medicine.
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An In-depth Technical Guide to (3-Methoxyphenyl)hydrazine Dihydrochloride: Properties, Synthesis, and Handling
This guide provides a comprehensive technical overview of (3-Methoxyphenyl)hydrazine dihydrochloride, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core physical and chemical properties, synthesis protocols, and critical safety procedures. The narrative emphasizes the causality behind experimental choices, ensuring a deep, actionable understanding for practical application.
Introduction and Chemical Identity
(3-Methoxyphenyl)hydrazine and its salts are versatile reagents in organic synthesis, serving as foundational building blocks for a variety of heterocyclic compounds, notably indoles via the Fischer indole synthesis.[1][2] Their utility extends to the development of pharmaceuticals, agrochemicals, and dyes.[1][3]
This guide focuses specifically on the dihydrochloride salt (CAS 1803608-28-7).[4] It is crucial to distinguish this from the more commonly documented monohydrochloride salt (CAS 39232-91-2).[5][6] While data for the dihydrochloride is limited, its properties can be largely inferred from the well-characterized monohydrochloride, assuming similar reactivity and hazards, albeit potentially more pronounced due to the higher molar equivalent of hydrochloric acid. This guide will present data for the dihydrochloride where available and supplement it with data from the monohydrochloride for a more complete practical profile, with clear distinctions made.
Chemical Structure
The structure consists of a methoxy-substituted phenyl ring attached to a hydrazine group, protonated with two equivalents of hydrochloric acid.
Caption: Structure of this compound.
Core Physical and Chemical Properties
The fundamental properties of a reagent dictate its handling, storage, and application in synthesis. The data below is summarized for both the dihydrochloride and the more common monohydrochloride salt for comparative purposes.
| Property | (3-Methoxyphenyl)hydrazine Dihydrochloride | (3-Methoxyphenyl)hydrazine Monohydrochloride |
| Appearance | No data available; likely a solid | Off-white powder or crystalline solid[7] |
| CAS Number | 1803608-28-7[4] | 39232-91-2[5][6] |
| Molecular Formula | C₇H₁₂Cl₂N₂O[4] | C₇H₁₁ClN₂O[5][6] |
| Molecular Weight | 211.09 g/mol [4] | 174.63 g/mol [5][6] |
| Melting Point | No data available | 142 °C (decomposes)[7] |
| Boiling Point | No data available | Not applicable (decomposes) |
| Solubility | No data available | Soluble in hot water; partially in cold water & methanol[8] |
| Purity | >98% (typical)[9] | ≥95% (typical)[6] |
Synthesis Protocol: From Aniline to Hydrazine Salt
The synthesis of phenylhydrazine salts is a classic and robust multi-step process. The primary method involves the diazotization of an aniline derivative followed by a reduction. The expertise lies in controlling the reaction conditions, particularly temperature, to prevent the decomposition of the unstable diazonium intermediate.
Synthesis Workflow
The conversion of 3-methoxyaniline to (3-methoxyphenyl)hydrazine hydrochloride is a well-established procedure.[2][10][11] The dihydrochloride salt can be obtained by adjusting the stoichiometry of the final acidification step.
Caption: General workflow for synthesizing the target compound.
Detailed Experimental Protocol (Adapted from Literature)
This protocol describes the synthesis of the free base, which is the direct precursor to the hydrochloride salts.[10]
Step 1: Diazotization of 3-Methoxyaniline
-
Prepare a solution of 3-methoxyaniline (0.41 mol) in concentrated sulfuric acid (60 mL) and water (100 mL). This exothermic step should be done carefully in an ice bath.
-
Cool the stirred solution to -5 °C. The low temperature is critical to ensure the stability of the diazonium salt formed.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.41 mol). The temperature must be maintained below 0 °C to prevent the diazonium salt from decomposing, which would significantly lower the yield and produce phenolic byproducts.
-
Stir the mixture at 0 °C for 1 hour to ensure the reaction goes to completion.
Step 2: Reduction to Hydrazine
-
In a separate, larger vessel, prepare a chilled solution of stannous chloride dihydrate (SnCl₂·2H₂O, 0.44 mol) in concentrated hydrochloric acid (300 mL). Stannous chloride is a classic, effective reducing agent for this transformation.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. This is a highly exothermic reaction and requires careful control of the addition rate to maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for at least 16 hours. This extended time ensures the complete reduction of the intermediate.
Step 3: Isolation and Conversion to Dihydrochloride
-
The resulting mixture often contains a precipitate of the hydrazine salt. Filter the reaction mixture.
-
The filter cake and the filtrate should be processed separately. Make each basic with a strong base (e.g., 10N NaOH) and extract with an organic solvent like diethyl ether.[2][10]
-
Combine the organic extracts and dry with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).[2][10]
-
Concentrate the dried solution under reduced pressure to yield the (3-methoxyphenyl)hydrazine free base as an oil.[10]
-
To form the dihydrochloride, dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., CH₂Cl₂) and add two molar equivalents of a solution of hydrogen chloride (e.g., 4N HCl in diethyl ether) while cooling in an ice bath.[2]
-
The dihydrochloride salt will precipitate and can be collected by filtration and dried.
Applications in Research and Development
(3-Methoxyphenyl)hydrazine hydrochloride is a valuable precursor in several fields:
-
Pharmaceutical Synthesis : It is a key intermediate in the creation of complex molecules, including anti-cancer agents and drugs targeting brain disorders.[1][7] It is also a documented raw material for synthesizing melatonin.[2]
-
Agrochemicals : The compound is used in the formulation of various agrochemicals.[1]
-
Analytical Chemistry : Its reactivity with carbonyl compounds makes it a useful reagent for the detection and quantification of aldehydes and ketones.[1]
-
Dye Manufacturing : The hydrazine functional group is integral to the synthesis of azo compounds, which are used in dyes.[1][3]
Safety, Storage, and Handling
Proper handling of hydrazine derivatives is paramount due to their potential toxicity and irritant properties. The following information is based on the monohydrochloride salt and should be considered the minimum standard for the dihydrochloride.[5]
5.1. Hazard Identification
-
GHS Classification : Acute toxicity, oral (Category 4); Skin irritation (Category 2); Serious eye irritation (Category 2); Specific target organ toxicity - single exposure, Respiratory system (Category 3).
-
Signal Word : Warning.[5]
-
Hazard Statements : Harmful if swallowed (H302). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[5]
5.2. Recommended Safe Handling Protocol
A self-validating system of protocols ensures user safety and experimental integrity.
Caption: A workflow for the safe handling of hydrazine salts.
5.3. Storage and Stability
-
Storage Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place. Recommended storage is at refrigerator temperatures (2-8°C or 4°C) under an inert atmosphere like nitrogen to prevent degradation.[6][7]
-
Stability : The compound is generally stable but may decompose if heated.[12]
-
Incompatibilities : Avoid strong oxidizing agents.[12]
Conclusion
This compound is a significant synthetic intermediate with well-defined, albeit hazardous, properties. Its successful application hinges on a thorough understanding of its physical characteristics, a mastery of its synthesis which requires careful control of reaction conditions, and an unwavering commitment to safety protocols. By following the guidance outlined in this document, researchers can confidently and safely leverage this versatile compound in their scientific endeavors.
References
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PubChem. (n.d.). 3-Methoxyphenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthonix. (n.d.). (3-Methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Step 1: 3-Methoxyphenyl hydrazine. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Methoxyphenyl hydrazine hydrochloride. Retrieved from [Link]
-
Cole-Parmer. (2006). Material Safety Data Sheet - Hydrazine dihydrochloride. Retrieved from [Link]
-
MDPI. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
- Google Patents. (n.d.). KR100517343B1 - Preparation method of Methoxyphenylhydrazine.
-
ChemBK. (2024). 4-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of (3-Methoxyphenyl)hydrazine Dihydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of (3-Methoxyphenyl)hydrazine Dihydrochloride
(3-Methoxyphenyl)hydrazine and its salts, such as the dihydrochloride form (CAS No: 39232-91-2), are important intermediates in organic synthesis, particularly in the creation of indole structures via the Fischer indole synthesis.[1] These resulting indole scaffolds are foundational in the development of various pharmaceutical agents.[2] The physicochemical properties of this compound, especially its solubility, are critical parameters that influence reaction kinetics, purification strategies, and formulation development. A thorough understanding of its solubility behavior in various solvent systems is paramount for its effective application in research and drug development.
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. Due to a notable lack of publicly available quantitative solubility data for this specific compound, this document is designed to empower researchers to generate reliable and reproducible solubility data in their own laboratory settings.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 39232-91-2 | [3][4][5][6][7] |
| Molecular Formula | C₇H₁₁ClN₂O | [3][5][6][7] |
| Molecular Weight | 174.63 g/mol | [3][4][5][6] |
| Physical Form | Solid, powder, or crystals | [4][6][7] |
| Color | Off-white to pinkish-brown | [6][7] |
| Melting Point | 142°C (decomposes) | [6] |
| Storage | 2-8°C, under an inert atmosphere | [6] |
Theoretical Framework for Solubility
Before embarking on experimental determination, it is crucial to understand the theoretical principles governing the solubility of an ionizable compound like this compound.
Thermodynamic vs. Kinetic Solubility
In pharmaceutical sciences, it is essential to distinguish between thermodynamic and kinetic solubility.[8][9][10]
-
Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure, in the presence of an excess of the solid compound.[8][9] This is a true equilibrium state and is the most reliable measure of a compound's solubility. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[11][12]
-
Kinetic Solubility is determined by dissolving the compound in a solvent (often DMSO) and then adding this stock solution to an aqueous buffer.[9][13] The concentration at which precipitation is first observed is the kinetic solubility.[9] This method is often used in high-throughput screening during early drug discovery due to its speed and low compound consumption.[14] However, it can often overestimate the true thermodynamic solubility because it can lead to the formation of supersaturated solutions.[8][9][10]
For the purpose of developing robust synthetic and formulation processes, determining the thermodynamic solubility is highly recommended.
Factors Influencing the Solubility of Hydrochloride Salts
As a dihydrochloride salt, the solubility of this compound is significantly influenced by the properties of the solvent system, particularly in aqueous media.
-
pH: The solubility of ionizable compounds is pH-dependent. For a hydrochloride salt of a weak base, the compound will be more soluble at lower pH values where it exists predominantly in its ionized form. As the pH increases, the free base is formed, which is typically less soluble, and may precipitate out of solution.
-
Common Ion Effect: The presence of a common ion, in this case, the chloride ion (Cl⁻), can suppress the dissolution of a sparingly soluble salt. According to Le Chatelier's principle, adding a common ion to a solution in equilibrium with its salt will shift the equilibrium towards the solid, undissolved salt, thereby reducing its solubility.
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature, although there are exceptions. It is crucial to control and report the temperature at which solubility is determined.
-
Solvent Polarity: The polarity of the solvent plays a critical role. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes ("like dissolves like"). As a salt, this compound is expected to have higher solubility in polar solvents.
Experimental Determination of Thermodynamic Solubility
The following section outlines a detailed protocol for determining the thermodynamic solubility of this compound using the reliable shake-flask method.
Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Test Samples:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A starting point could be 10-20 mg of the compound.
-
Accurately add a known volume (e.g., 1-2 mL) of the chosen solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Visual inspection should confirm the presence of undissolved solid.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand for a short period to let the larger particles settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulate matter that could lead to an overestimation of solubility.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the clear filtrate using the same solvent.
-
Determine the concentration of this compound in the diluted samples using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A standard calibration curve should be prepared to ensure accurate quantification.
-
-
Data Analysis and Reporting:
-
Calculate the concentration of the compound in the original undiluted filtrate. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
-
The results should be reported in units such as mg/mL or mol/L.
-
It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner. Table 2 provides a template for reporting solubility results in various solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Qualitative Description |
| Deionized Water | 25 | Experimental Value | Calculated Value | e.g., Sparingly soluble |
| PBS (pH 5.0) | 25 | Experimental Value | Calculated Value | e.g., Soluble |
| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | e.g., Slightly soluble |
| Methanol | 25 | Experimental Value | Calculated Value | e.g., Freely soluble |
| Ethanol | 25 | Experimental Value | Calculated Value | e.g., Soluble |
| Acetone | 25 | Experimental Value | Calculated Value | e.g., Insoluble |
| DMSO | 25 | Experimental Value | Calculated Value | e.g., Very soluble |
Qualitative Solubility Descriptions (USP General Notices):
-
Very soluble: < 1 part of solvent needed for 1 part of solute
-
Freely soluble: 1-10 parts of solvent
-
Soluble: 10-30 parts of solvent
-
Sparingly soluble: 30-100 parts of solvent
-
Slightly soluble: 100-1,000 parts of solvent
-
Very slightly soluble: 1,000-10,000 parts of solvent
-
Insoluble: > 10,000 parts of solvent
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
References
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Anand, O., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing. [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. [Link]
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Unknown. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. SlideShare. [Link]
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Zhang, Y., et al. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
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Unknown. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Bergström, C. A. S., et al. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Scilit. [Link]
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National Center for Biotechnology Information. (n.d.). Phenylhydrazine. PubChem Compound Database. [Link]
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SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug. [Link]
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Letopharm Limited. (n.d.). 3-Methoxyphenylhydrazine hydrochloride. Letopharm Limited. [Link]
- Google Patents. (n.d.). Preparation method of Methoxyphenylhydrazine.
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Methodological & Application
Application Notes & Protocols for the Fischer Indole Synthesis Utilizing (3-Methoxyphenyl)hydrazine dihydrochloride
Abstract
The Fischer indole synthesis, a foundational reaction in heterocyclic chemistry discovered by Hermann Emil Fischer in 1883, remains an exceptionally potent and widely used method for constructing the indole nucleus.[1][2][3] This scaffold is a "privileged structure" in medicinal chemistry, forming the core of countless natural products, pharmaceuticals, and agrochemicals.[1][4][5] This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the specific application of (3-Methoxyphenyl)hydrazine dihydrochloride in the Fischer indole synthesis. We will explore the mechanistic nuances imparted by the 3-methoxy substituent, provide detailed experimental protocols, address common challenges, and discuss the significance of the resulting methoxy-indole products.
Foundational Concepts: The Fischer Indole Synthesis
The reaction proceeds by the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][3][6] The choice of both the arylhydrazine and the carbonyl partner allows for extensive variation in the final indole product.
The Role of this compound
This compound is a stable, solid precursor for this reaction. The key feature is the methoxy (-OCH₃) group at the meta-position of the phenyl ring. As an electron-donating group (EDG), the methoxy substituent increases the electron density of the aromatic ring.[1] This electronic enrichment generally facilitates the key[6][6]-sigmatropic rearrangement step of the mechanism, often enabling the reaction to proceed under milder conditions and potentially leading to higher yields compared to unsubstituted or electron-withdrawn phenylhydrazines.[1]
The Question of Regioselectivity
A critical consideration when using a meta-substituted phenylhydrazine is regioselectivity. The cyclization can theoretically occur on either side of the methoxy group, leading to a mixture of two possible indole isomers: 4-methoxyindole and 6-methoxyindole . The final product ratio is influenced by a combination of steric hindrance from the carbonyl component and the electronic directing effects of the methoxy group under the chosen acidic conditions.
Reaction Mechanism: A Stepwise Examination
The generally accepted mechanism for the Fischer indole synthesis involves several distinct stages.[2][3][7] The presence of the 3-methoxy group does not alter this fundamental pathway but directs its outcome.
-
Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (3-methoxyphenyl)hydrazine and a carbonyl compound (e.g., a ketone) to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer. This step is crucial as it sets the stage for the subsequent rearrangement.[3][6]
-
[6][6]-Sigmatropic Rearrangement: This is the key carbon-carbon bond-forming step.[2][8] The ene-hydrazine undergoes a concerted, pericyclic[6][6]-sigmatropic rearrangement, leading to a di-imine intermediate.
-
Aromatization & Cyclization: The di-imine rearomatizes, which is followed by an intramolecular nucleophilic attack by the terminal nitrogen onto the imine carbon, forming a five-membered ring aminal intermediate.[3][7]
-
Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia (NH₃), resulting in the formation of the stable, aromatic indole ring.[2][3]
Experimental Application & Protocol
This section provides a representative protocol for the synthesis of methoxy-indoles. The specific ketone, acid catalyst, and solvent may be varied to optimize for a particular substrate.
Safety & Handling
This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9]
-
Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation of dust and ensure adequate ventilation.[10] Wash hands thoroughly after handling.
| Hazard Statement | Classification |
| H302 | Harmful if swallowed[9] |
| H315 | Causes skin irritation[9] |
| H319 | Causes serious eye irritation[9] |
| H335 | May cause respiratory irritation[9] |
Materials & Reagents
| Reagent / Material | Purpose |
| This compound | Starting Material |
| Ketone (e.g., Cyclohexanone) | Carbonyl Partner |
| Acid Catalyst (e.g., Acetic Acid, PPA) | Catalyst for Cyclization |
| Solvent (e.g., Ethanol, Toluene) | Reaction Medium |
| Sodium Bicarbonate (sat. aq. solution) | Neutralizing Agent |
| Ethyl Acetate / Dichloromethane | Extraction Solvent |
| Anhydrous Sodium Sulfate / Magnesium Sulfate | Drying Agent |
| Silica Gel | Stationary Phase for Chromatography |
| Round-bottom flask, Condenser | Reaction Vessel |
| TLC plates, UV lamp | Reaction Monitoring |
Step-by-Step Synthesis Protocol
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq.) and the chosen ketone (1.1 eq.).
-
Solvent & Catalyst Addition: Add the selected solvent (e.g., glacial acetic acid or ethanol).[1] If using a co-catalyst like ZnCl₂ or H₂SO₄, it should be added cautiously at this stage.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up & Neutralization: Cool the reaction mixture to room temperature. If the reaction was run in an acidic solvent like acetic acid, carefully pour the mixture over ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.[1]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure indole product(s).
Troubleshooting & Key Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Insufficiently acidic catalyst; Reaction temperature too low; Deactivated hydrazine. | Use a stronger acid catalyst (e.g., polyphosphoric acid).[2][3] Increase reaction temperature. Ensure the quality of the starting hydrazine. |
| Tar Formation | Reaction conditions are too harsh (temperature too high or acid too concentrated). | Reduce the reaction temperature. Use a milder acid catalyst (e.g., acetic acid).[8] Dilute the reaction mixture with a high-boiling inert solvent. |
| Mixture of Isomers | Inherent nature of the 3-substituted reactant. | Isomer separation can be challenging. Optimize purification by column chromatography. Attempt to alter the product ratio by changing the acid catalyst or solvent system; sterically bulky ketones may favor one isomer.[11] |
| Incomplete Reaction | Insufficient reaction time; Poor quality of reagents. | Extend the reaction time and continue monitoring by TLC. Use freshly distilled ketone and high-purity hydrazine salt. |
Applications in Drug Discovery & Materials Science
The methoxy-indole scaffold is of profound interest in medicinal chemistry. The methoxy group can enhance metabolic stability, modulate lipophilicity, and serve as a key hydrogen bond acceptor in interactions with biological targets.
-
Anticancer Agents: Methoxy-substituted indoles have demonstrated potent anticancer activity.[12] For example, certain derivatives act as inhibitors of tubulin polymerization, a critical process for cell division, making them valuable candidates for oncology research.[13]
-
Central Nervous System (CNS) Disorders: The indole nucleus is a core component of many neurotransmitters. Methoxy-indole derivatives have been explored for treating conditions like depression and Alzheimer's disease.[4]
-
Antimicrobial Agents: Functionalized indoles, including those with methoxy groups, have shown promising antibacterial and antifungal properties, providing a scaffold for developing new treatments against infectious diseases.[4]
-
HIV and Other Antiviral Research: 4-Methoxyindole is a known reactant in the synthesis of certain HIV-1 integrase inhibitors, highlighting its importance in antiviral drug discovery.[14]
References
-
Al-awar, R. S., & Al-awadi, N. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2393-2403. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. Available at: [Link]
-
PubChem. (n.d.). 3-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]
-
chemeurope.com. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Ishii, H. (2011). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 69(11), 1234-1246. Available at: [Link]
-
Al-awar, R. S., & Al-awadi, N. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2393–2403. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Gastpar, R., et al. (1998). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry, 41(25), 4965-72. Available at: [Link]
-
Sharma, U., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(15), 2835-2853. Available at: [Link]
-
Chalmers, I. T., et al. (1966). A New Synthesis of Methoxyindoles. Journal of the Chemical Society C: Organic, 728-731. Available at: [Link]
-
Heydeck, M., et al. (2021). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? International Journal of Molecular Sciences, 22(19), 10548. Available at: [Link]
-
Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001-3006. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic scheme for the construction of substituted 7-methoxy-indolizine analogues. Retrieved from [Link]
-
Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2). Available at: [Link]
-
LookChem. (n.d.). 4-Methoxyindole 4837-90-5 wiki. Retrieved from [Link]
-
ResearchGate. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
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- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 6. alfa-chemistry.com [alfa-chemistry.com]
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- 13. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
Green synthesis methods involving (3-Methoxyphenyl)hydrazine dihydrochloride
Application Note: Green Synthesis Architectures Utilizing (3-Methoxyphenyl)hydrazine Dihydrochloride
Executive Summary
This guide details sustainable protocols for utilizing This compound (CAS: 39232-91-2) in organic synthesis. Historically, hydrazine chemistry has been burdened by toxic solvents and harsh Lewis acids (e.g., ZnCl₂, polyphosphoric acid). This document pivots toward Green Chemistry Principles , specifically focusing on Microwave-Assisted Organic Synthesis (MAOS) , Aqueous Phase ("On-Water") Chemistry , and Mechanochemistry .
These protocols are designed for drug discovery workflows targeting indole-based alkaloids (e.g., melatonin analogs) and pyrazole-based kinase inhibitors, where the 3-methoxy motif provides critical structure-activity relationship (SAR) data.
Safety & Handling: The Dihydrochloride Advantage
(3-Methoxyphenyl)hydrazine is often supplied as the dihydrochloride salt. While this increases shelf stability compared to the free base (which oxidizes rapidly to the diazo species), it introduces specific handling requirements.
-
Hazard Profile: H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant).[1]
-
Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen).
-
Neutralization Logic: In "Green" aqueous or solvent-free protocols, the HCl must be managed.
-
Method A (In-situ): Add stoichiometric Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃) directly to the reaction vessel.
-
Method B (Pre-freebasing):NOT RECOMMENDED for green workflows due to the requirement of extraction solvents (DCM/Ether) and stability risks.
-
Green Workflow Decision Matrix
The following diagram outlines the selection logic for the appropriate green methodology based on the target scaffold.
Figure 1: Decision matrix for selecting the optimal green synthesis pathway based on the desired heterocyclic outcome.
Protocol A: Microwave-Assisted Fischer Indole Synthesis
Target: Synthesis of methoxy-substituted indoles (e.g., tetrahydrocarbazoles). Green Principle: Solid Acid Catalysis (Montmorillonite K-10) + Solvent-Free MW Irradiation.
Scientific Rationale: Traditional Fischer synthesis uses stoichiometric ZnCl₂ or H₂SO₄, generating massive acidic waste. Montmorillonite K-10 is a clay catalyst acting as a Brønsted/Lewis acid that is recyclable and non-corrosive. Microwave irradiation accelerates the [3,3]-sigmatropic rearrangement, reducing reaction times from hours to minutes.
Regiochemistry Insight: The 3-methoxy substituent on the hydrazine creates an ambiguity in cyclization.
-
Para-cyclization (Major): Occurs at the less sterically hindered C6 position, yielding the 6-methoxyindole .
-
Ortho-cyclization (Minor): Occurs at the C2 position, yielding the 4-methoxyindole .
-
Note: The K-10 catalyst often improves regioselectivity toward the 6-methoxy isomer compared to homogenous acids.
Materials:
-
(3-Methoxyphenyl)hydrazine 2HCl (1.0 mmol)
-
Cyclohexanone (1.0 mmol) (Model ketone)
-
Montmorillonite K-10 Clay (200 mg)
-
Sodium Acetate (2.0 mmol) (To neutralize HCl)
Step-by-Step Protocol:
-
Preparation: In a mortar, grind the hydrazine salt and NaOAc together for 1 minute to neutralize.
-
Mixing: Mix the resulting powder with Cyclohexanone and Montmorillonite K-10 clay in a microwave-safe vial.
-
Irradiation: Irradiate at 300W, 110°C for 5–8 minutes . (Monitor pressure if using a closed vessel).
-
Extraction: Add 5 mL of Ethyl Acetate (green alternative: Ethanol) to the reaction mass.
-
Filtration: Filter the mixture to remove the K-10 clay. Save the clay! It can be washed with ethanol, dried at 100°C, and reused.
-
Isolation: Evaporate the solvent. Recrystallize from Ethanol/Water.
Protocol B: Aqueous "On-Water" Pyrazole Synthesis
Target: Synthesis of pyrazole kinase inhibitor precursors. Green Principle: Water as solvent (Hydrophobic Effect).
Scientific Rationale: Organic reactions "on water" often proceed faster than in organic solvents. The hydrophobic reactants (hydrazine and diketone) form an emulsion. The reaction occurs at the phase interface, accelerated by the hydrogen-bonding network of water stabilizing the transition state.
Materials:
-
(3-Methoxyphenyl)hydrazine 2HCl (1.0 mmol)
-
Acetylacetone (1.1 mmol)
-
Sodium Bicarbonate (NaHCO₃) (2.0 mmol)
-
Water (Deionized, 5 mL)
Step-by-Step Protocol:
-
Dissolution: Dissolve NaHCO₃ in 5 mL water in a round-bottom flask.
-
Addition: Add the hydrazine salt slowly. Evolution of CO₂ indicates neutralization.
-
Reaction: Add Acetylacetone dropwise at room temperature.
-
Stirring: Stir vigorously for 30–60 minutes. The mixture will initially be clear/cloudy and then precipitate the pyrazole product as the hydrophobic character increases.
-
Workup: Filter the solid precipitate. Wash with cold water (3 x 5 mL).
-
Drying: Vacuum dry. No column chromatography is usually required.
Data Summary: Comparison of Methods
| Metric | Traditional Method (Reflux/Ethanol/HCl) | Green Method (Aqueous/RT) |
| Time | 4–6 Hours | 30–60 Minutes |
| Yield | 75–85% | 90–95% |
| E-Factor | High (Solvent waste) | Low (Water waste only) |
| Purification | Extraction + Column | Filtration only |
Mechanistic Visualization: Fischer Indole Pathway
Understanding the mechanism is crucial for troubleshooting low yields. The following diagram illustrates the critical [3,3]-sigmatropic shift, which is the rate-determining step accelerated by microwave energy.
Figure 2: Mechanistic pathway of the Fischer Indole Synthesis.[2] The [3,3]-shift is the step most enhanced by thermal/microwave acceleration.
References
-
Microwave-Assisted Organic Synthesis (MAOS)
-
Clay Catalysis (Montmorillonite K-10)
-
Aqueous Phase Synthesis
- Title: Organic reactions on w
- Source: Narayan, S., et al. (2005).
-
URL:[Link]
-
Mechanochemistry (Hydrazones)
-
Compound Safety Data
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Montmorillonite K10 catalyzed facile synthesis of N-substituted indoles from primary amines and Morita–Baylis–Hillman acetate of cyclohexenone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Solvent-free mechanochemical route for green synthesis of pharmaceutically attractive phenol-hydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fischer Indole Synthesis with (3-Methoxyphenyl)hydrazine dihydrochloride
Welcome to the technical support center for the Fischer indole synthesis, with a specific focus on reactions involving (3-Methoxyphenyl)hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful indole-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1][2][3] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole.[1][2][4][5] The choice of acid catalyst, solvent, and reaction temperature are critical parameters that significantly influence the reaction's outcome.[2][6][7]
Troubleshooting Guide
This section addresses common issues encountered during the Fischer indole synthesis with this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Indole Product
Potential Causes:
-
Suboptimal Acid Catalyst: The strength and type of acid catalyst (Brønsted or Lewis acid) are crucial for promoting the key[1][1]-sigmatropic rearrangement.[1][2][8] An inappropriate acid can lead to decomposition of starting materials or intermediates.
-
Incorrect Reaction Temperature: The Fischer indole synthesis is often temperature-sensitive.[6] Insufficient heat may prevent the reaction from proceeding, while excessive heat can lead to the formation of undesired byproducts.
-
Instability of Reactants or Intermediates: Phenylhydrazines can be unstable, and the intermediate hydrazone or enamine may degrade under harsh reaction conditions.[6]
-
Steric Hindrance: Bulky substituents on either the (3-Methoxyphenyl)hydrazine or the carbonyl compound can impede the necessary bond formations and rearrangements.[6]
-
N-N Bond Cleavage: Electron-donating groups, such as the methoxy group on the phenylhydrazine, can sometimes over-stabilize intermediates, leading to cleavage of the N-N bond as a competing side reaction.[6][9][10]
Solutions:
| Solution | Detailed Explanation |
| Catalyst Screening | Systematically screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][2][8] The optimal catalyst is often substrate-dependent and must be determined empirically. |
| Temperature Optimization | Begin with milder conditions and gradually increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the optimal temperature for product formation while minimizing byproduct formation. |
| Purity of Starting Materials | Ensure the this compound and the carbonyl compound are of high purity, as impurities can introduce unwanted side reactions.[6] |
| One-Pot vs. Two-Step Procedure | While often performed as a one-pot synthesis, isolating the intermediate phenylhydrazone before proceeding with the acid-catalyzed cyclization can sometimes improve yields by allowing for purification of the intermediate.[11][12] |
Problem 2: Formation of Multiple Products or Isomers
Potential Causes:
-
Use of Unsymmetrical Ketones: An unsymmetrical ketone can lead to the formation of two regioisomeric indole products.[11] The regioselectivity is influenced by the acidity of the medium and steric effects.[11]
-
Side Reactions: The acidic conditions can promote side reactions, such as Friedel-Crafts type reactions if other aromatic rings are present.[6]
-
"Abnormal" Fischer Indole Synthesis: With certain substituted phenylhydrazones, such as those with a methoxy group, unexpected products can form. For instance, reactions of 2-methoxyphenylhydrazones in the presence of HCl can lead to chlorinated indoles.
Solutions:
| Solution | Detailed Explanation |
| Control of Regioselectivity | The direction of cyclization with unsymmetrical ketones can sometimes be influenced by the choice of acid catalyst and reaction conditions. Weaker acids may favor the thermodynamically more stable product. |
| Careful Selection of Reaction Conditions | To minimize side reactions, use the mildest possible conditions (temperature and acid strength) that still allow for the desired transformation. |
| Purification Challenges | If multiple products are formed, careful optimization of chromatographic conditions is necessary for their separation.[13] Consider using different solvent systems or alternative chromatography techniques like reverse-phase chromatography.[13] |
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What are the storage and handling precautions for this compound?
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[14] It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[15] Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15]
Q2: How do I choose the right carbonyl compound for the synthesis?
The carbonyl compound must be an aldehyde or a ketone with at least two alpha-hydrogens to allow for the formation of the necessary enamine intermediate.[12][16] Acetaldehyde itself is often problematic for the synthesis of the parent indole.[6] A common alternative is to use pyruvic acid, which forms indole-2-carboxylic acid that can then be decarboxylated.[6]
Q3: Can I perform the Fischer indole synthesis in a one-pot reaction?
Yes, the Fischer indole synthesis is frequently carried out as a one-pot procedure where the arylhydrazine and carbonyl compound are heated together with the acid catalyst without isolating the intermediate hydrazone.[11][17] This approach is often more efficient.[18]
Q4: How does the methoxy substituent on the phenylhydrazine ring affect the reaction?
The methoxy group is electron-donating, which can influence the reaction in several ways. It can affect the rate of the[1][1]-sigmatropic rearrangement. However, in some cases, particularly with ortho-methoxy substituents, it can lead to "abnormal" products where the methoxy group is eliminated and replaced by a halogen from the acid catalyst (e.g., chlorine from HCl).
Q5: What are some common work-up and purification techniques for indole products?
After the reaction is complete, the mixture is typically cooled and neutralized. The product is then extracted into an organic solvent. Purification is commonly achieved through column chromatography on silica gel, recrystallization, or distillation, depending on the physical properties of the indole product.[17]
Experimental Protocols
General Protocol for the Fischer Indole Synthesis with this compound
This protocol provides a general guideline. The optimal conditions may vary depending on the specific carbonyl compound used.
Step 1: Hydrazone Formation (Optional, can be done in-situ)
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired ketone or aldehyde (1.0-1.2 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours.
-
Monitor the formation of the hydrazone by TLC.
-
If the hydrazone precipitates, it can be filtered, washed, and dried before the next step. Alternatively, proceed directly to the indolization step.
Step 2: Indolization
-
To the flask containing the hydrazone (or the reaction mixture from Step 1), add the acid catalyst. The choice and amount of catalyst should be optimized. Common examples include:
-
Polyphosphoric acid (PPA): Often used as both catalyst and solvent.
-
Zinc chloride (ZnCl₂): 1.5-2.0 eq.
-
Sulfuric acid or Hydrochloric acid: As a solution in a suitable solvent.
-
-
Heat the reaction mixture to the optimized temperature (typically between 80 °C and 180 °C).
-
Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.
Step 3: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
If PPA was used, carefully pour the mixture into ice water with vigorous stirring.
-
Neutralize the acidic mixture with a base (e.g., sodium bicarbonate, sodium hydroxide solution).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Experimental Workflow Diagram
Caption: A generalized experimental workflow.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
-
Wikipedia. (2023, December 1). Fischer indole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(87), 54965–55008. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Ishii, H. (2009). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 67(11), 1176–1187. Retrieved from [Link]
-
Mosslemin, M. H., & Al-Tel, T. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2635–2643. Retrieved from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5482–5485. Retrieved from [Link]
-
Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5482–5485. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (2015, March 27). How to get the maximum yield for the Fisher Indole synthesis? Retrieved from [Link]
-
Mosslemin, M. H., & Al-Tel, T. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2635–2643. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Reddit. (2017, February 21). [Named Reaction #5]: Fischer Indole Synthesis. Retrieved from [Link]
-
Scientia Iranica. (2014). Preparation of indolenines by reaction of substituted phenylhydrazins with isopropyl methyl ketone K1, 2- methyl cyclohexanone K2 and diisopropyl ketone K3. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer_indole_synthesis [chemeurope.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fischer Indole Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. reddit.com [reddit.com]
- 14. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (3-Methoxyphenyl)hydrazine Dihydrochloride
Senior Application Scientist Desk Status: Online 🟢 Current Focus: Reaction Optimization & Impurity Profiling[1]
Introduction
Welcome. If you are working with (3-Methoxyphenyl)hydrazine dihydrochloride , you are likely engaged in the synthesis of indole derivatives (via Fischer Indole Synthesis) or pyrazoles.[1] While this reagent is a potent nucleophile, its specific substitution pattern (methoxy group at the meta position) and salt form introduce unique regiochemical and stability challenges.[1]
This guide moves beyond basic datasheets to address the "hidden" chemistry that causes experimental failure: regioisomer mixtures, oxidative tars, and salt-induced stalling. [1]
Ticket #1: "I'm seeing two spots on TLC with identical mass."
Diagnosis: Regioisomer Formation (The "Twin Peaks" Problem) Context: Fischer Indole Synthesis[1]
The Mechanism
When you react 3-methoxyphenylhydrazine with a ketone, the resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement.[1] Because the methoxy group is at the meta position on the hydrazine, the rearrangement can occur at two different carbon atoms on the aromatic ring:[1]
-
Para-cyclization (Path A): Attack at the C4 position (para to the methoxy).[1] This yields the 6-methoxyindole .
-
Ortho-cyclization (Path B): Attack at the C2 position (ortho to the methoxy).[1] This yields the 4-methoxyindole .
Why it happens:
-
Sterics: Path A is sterically less hindered.[1]
-
Electronics: The methoxy group is an electron-donating group (EDG). While it activates the ring, the steric penalty of forming the 4-methoxyindole usually makes the 6-methoxyindole the major product.[1] However, the ratio is rarely 100:0.[1]
Visualization: The Bifurcation Pathway
Figure 1: Mechanistic bifurcation in Fischer Indole Synthesis using 3-methoxyphenylhydrazine.
Troubleshooting Protocol
| Variable | Recommendation | Causality |
| Solvent | Acetic Acid or 4% H₂SO₄ in MeOH | Protic solvents often stabilize the transition state for the major isomer.[1] |
| Temperature | Reflux (controlled) | Higher temperatures can increase the proportion of the minor (4-OMe) isomer due to higher energy available to overcome the steric barrier.[1] Keep temps moderate to maximize selectivity. |
| Purification | Flash Chromatography | The 4-OMe isomer is often more polar due to the proximity of the oxygen lone pair to the indole NH.[1] Use a gradient of Hexane:EtOAc (start 95:5).[1] |
Ticket #2: "My reaction mixture turned pink/black immediately."
Diagnosis: Oxidative Degradation (Diazenyl Radical Formation) Context: Storage or Aerobic Reaction Conditions[1]
The Mechanism
Hydrazines are reducing agents.[1] In the presence of oxygen, (3-methoxyphenyl)hydrazine oxidizes to form aryldiazenes and diazonium salts .[1]
-
Pink Color: Often indicates the formation of azo-linkages or diazonium intermediates.
-
Black Tar: Decomposition of diazonium species leads to aryl radicals, which polymerize into polyphenyl tars.[1]
Key Byproducts:
-
Anisole: Formed via reductive cleavage (if H-source is present).
-
3,3'-Dimethoxybiphenyl: Formed via radical dimerization.[1]
-
Polymeric Tars: Complex, insoluble networks.[1]
Visualization: Troubleshooting Workflow
Figure 2: Decision tree for managing oxidative instability.
Prevention Protocol
-
Degassing: Always sparge reaction solvents with Nitrogen or Argon for 15 minutes before adding the hydrazine.[1]
-
Free-Basing: If you convert the dihydrochloride to the free base, use it immediately .[1] The salt form is stable; the free base oxidizes rapidly.[1]
-
Color Check: If the starting material is dark brown, it contains autocatalytic impurities.[1] Recrystallize from Ethanol/HCl.
Ticket #3: "The reaction is stalling / Solubility issues."
Diagnosis: Improper Salt Management (The Dihydrochloride Trap) Context: Nucleophilic attack on Ketones/Aldehydes[1]
The Mechanism
You are using the dihydrochloride salt (2HCl).[1]
-
Problem: The hydrazine nitrogens are protonated (
), rendering them non-nucleophilic. They cannot attack the ketone carbonyl to form the hydrazone.[1] -
Byproduct Risk: If you simply heat it, you rely on thermal dissociation of HCl, which is slow and harsh.[1]
Stoichiometry Table: Neutralization
To activate the reagent, you must neutralize the HCl.[1]
| Reagent Form | Molar Mass | Eq. of Base Needed | Notes |
| Free Base | 138.17 g/mol | 0 | Unstable. Use immediately. |
| Monohydrochloride | 174.63 g/mol | 1 | Common commercial form. |
| Dihydrochloride | 211.09 g/mol | 2 | CRITICAL: Requires double base to activate.[1] |
Activation Protocol
Method A: In-Situ Neutralization (Recommended) [1]
-
Suspend this compound in the solvent (e.g., Ethanol).[1]
-
Add 2.0 - 2.2 equivalents of Sodium Acetate (NaOAc) or Triethylamine (TEA).
-
Stir for 15 mins. The solution will clarify or precipitate NaCl/Et3N[1]·HCl.
-
Add the ketone/aldehyde.[1]
-
Why: This releases the free hydrazine slowly, preventing high concentrations of unstable free base while ensuring reaction progress.[1]
References
-
Fischer Indole Synthesis Mechanism & Regioselectivity
-
Oxid
-
Compound Properties: (3-Methoxyphenyl)hydrazine Hydrochloride
-
Regioselectivity in Meta-Substituted Hydrazines
Sources
Technical Support Center: Optimizing Yields in Reactions with (3-Methoxyphenyl)hydrazine Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Methoxyphenyl)hydrazine dihydrochloride. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of reactions involving this versatile reagent, with a primary focus on the Fischer indole synthesis. Our goal is to empower you with the knowledge to improve reaction yields, minimize side products, and achieve your synthetic targets with greater efficiency and reproducibility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations grounded in chemical principles and actionable solutions.
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the primary causes?
Low yields in Fischer indole syntheses with (3-Methoxyphenyl)hydrazine are often multifactorial. The electron-donating nature of the meta-methoxy group can both facilitate and complicate the reaction. Here are the most common culprits and troubleshooting steps:
-
Issue: N-N Bond Cleavage. The methoxy group, being electron-donating, increases the electron density on the aromatic ring, which is favorable for the key[1][1]-sigmatropic rearrangement. However, it can also weaken the N-N bond of the hydrazine intermediate, making it susceptible to cleavage under acidic conditions. This leads to the formation of 3-methoxyaniline and other undesired byproducts instead of the indole.
-
Solution:
-
Moderate Acid Strength: Avoid overly harsh acidic conditions. While a catalyst is necessary, excessively strong acids or high concentrations can promote N-N bond cleavage. Consider using milder Lewis acids like ZnCl₂ or Brønsted acids like p-toluenesulfonic acid (PTSA) instead of strong mineral acids like H₂SO₄ or polyphosphoric acid (PPA) at high temperatures[2][3][4][5].
-
Control Temperature: Run the reaction at the lowest effective temperature. High temperatures can provide the energy needed for N-N bond scission. Stepwise temperature ramping can also be beneficial.
-
-
Issue: Incomplete Hydrazone Formation. The Fischer indole synthesis proceeds via a hydrazone intermediate. If the initial condensation of (3-Methoxyphenyl)hydrazine with your ketone or aldehyde is incomplete, the overall yield will be compromised.
-
Solution:
-
In-situ Neutralization: this compound is a salt and must be converted to the free base to react with the carbonyl compound. This is typically done in situ. Adding a base like sodium acetate or a tertiary amine (e.g., triethylamine) can neutralize the HCl salt[6]. Ensure you are using at least two equivalents of the base for the dihydrochloride.
-
Pre-formation of Hydrazone: In some cases, it may be beneficial to isolate the hydrazone before proceeding with the cyclization step. This allows for purification of the intermediate and ensures the cyclization starts with pure material.
-
-
Issue: Tar Formation. The formation of a dark, tarry reaction mixture is a common problem, indicating decomposition of starting materials, intermediates, or products.
-
Solution:
-
Optimize Catalyst and Solvent: Tarring is often a sign of overly aggressive reaction conditions. Experiment with different acid catalysts and solvents. For example, running the reaction in a higher-boiling point solvent at a controlled temperature might be more effective than using a strong acid at a lower temperature.
-
Inert Atmosphere: Hydrazines can be sensitive to air oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that lead to tar formation.
-
Q2: I am observing the formation of multiple indole isomers. How can I control the regioselectivity?
With a meta-substituent like the methoxy group on the phenylhydrazine, cyclization can occur at either the C2 or C6 position of the benzene ring, leading to the formation of 4-methoxyindole and 6-methoxyindole, respectively.
-
General Rule: Cyclization is generally favored at the position para to the electron-donating group, which would lead to the 6-methoxyindole as the major product. This is due to a combination of electronic and steric factors. The position ortho to the methoxy group (for the formation of 4-methoxyindole) is more sterically hindered[3][7].
-
Controlling Factors:
-
Choice of Ketone: The structure of the ketone can influence the regiochemical outcome. Bulky ketones may further disfavor cyclization at the more hindered position.
-
Acid Catalyst: While the substrate's electronics are the primary determinant, the choice of acid catalyst can sometimes influence the isomer ratio. It is advisable to screen different catalysts if regioselectivity is a major concern.
-
Q3: My reaction is producing an unexpected chlorinated product. What is happening and how can I prevent it?
A peculiar side reaction has been observed with methoxy-substituted phenylhydrazones, particularly when using hydrochloric acid as the catalyst.
-
Abnormal Fischer Indole Synthesis: In some cases, cyclization can occur at the carbon atom bearing the methoxy group. The methoxy group is then eliminated, and if chloride ions are present (from HCl), they can be incorporated into the indole ring, leading to a chloro-indole derivative[3]. For example, the reaction of a 2-methoxyphenylhydrazone with HCl in ethanol has been reported to yield a 6-chloroindole as a major product[3]. While your starting material is 3-methoxyphenylhydrazine, a similar mechanism could potentially lead to chlorinated byproducts.
-
Prevention:
-
Avoid HCl: If you are observing chlorinated byproducts, the most straightforward solution is to switch to a non-chlorinated acid catalyst. Excellent alternatives include:
-
Use of Hydrazine Sulfate Salt: If you are synthesizing your own (3-Methoxyphenyl)hydrazine, preparing it as the sulfate salt can circumvent the issue of having chloride ions in the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q: Should I use the dihydrochloride salt directly, or should I freebase it first?
A: It is generally recommended to use the dihydrochloride salt and neutralize it in situ. Free hydrazines can be less stable and more susceptible to oxidation than their salt forms. In-situ neutralization with a non-nucleophilic base just before or during the reaction is a common and effective strategy.
Q: What is the best acid catalyst to start with for the Fischer indole synthesis with (3-Methoxyphenyl)hydrazine?
A: A good starting point is often a milder Lewis acid like zinc chloride (ZnCl₂) or a moderately strong Brønsted acid like p-toluenesulfonic acid (PTSA)[2][4][5]. These catalysts are generally effective and less likely to cause the extensive decomposition or side reactions that can occur with stronger acids like concentrated sulfuric acid or polyphosphoric acid, especially at high temperatures.
Q: How does the choice of ketone or aldehyde affect the reaction?
A: The carbonyl partner plays a crucial role.
-
Symmetrical Ketones: These simplify the reaction as they can only form one enamine isomer, leading to a single indole product (barring regioselectivity issues with the hydrazine).
-
Unsymmetrical Ketones: These can lead to a mixture of indole products depending on which α-carbon participates in the reaction. The regioselectivity of enamine formation can sometimes be controlled by the choice of acid catalyst and reaction conditions[7].
-
Aldehydes: Aldehydes are also suitable reaction partners. However, they can be more prone to side reactions like aldol condensation under acidic conditions.
Q: My product is difficult to purify. Any suggestions?
A: Purification of indole products can be challenging due to their similar polarity to some side products and their potential for decomposition on silica gel.
-
Column Chromatography: Use a minimally acidic or neutralized silica gel. You can prepare this by flushing the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% in your eluent).
-
Crystallization: If your product is a solid, crystallization is often the best method for obtaining high purity material. Experiment with different solvent systems.
-
Biotage or other automated flash chromatography systems: These can provide better separation than manual column chromatography.
Experimental Protocols and Data
Optimized Protocol for the Synthesis of 6-Methoxy-2,3-dimethyl-1H-indole
This protocol provides a starting point for the Fischer indole synthesis using this compound and butan-2-one.
Materials:
-
This compound
-
Butan-2-one
-
Anhydrous sodium acetate
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), anhydrous sodium acetate (2.5 eq), and absolute ethanol.
-
Stir the suspension at room temperature for 15 minutes.
-
Add butan-2-one (1.1 eq) to the mixture.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-methoxy-2,3-dimethyl-1H-indole.
Comparative Catalyst Performance
The choice of acid catalyst can significantly impact the yield of the desired indole. The following table summarizes typical yields for the synthesis of methoxy-substituted indoles with various catalysts, compiled from multiple sources.
| Catalyst | Typical Yield Range | Notes |
| Brønsted Acids | ||
| HCl in Ethanol | Moderate to Good | Can lead to chlorinated side products[3]. |
| H₂SO₄ | Good to Excellent | Strong acid, may require careful temperature control to avoid charring. |
| Polyphosphoric Acid (PPA) | Good to Excellent | Often used at high temperatures; can be viscous and difficult to work with. |
| p-Toluenesulfonic Acid (PTSA) | Good | Milder alternative to H₂SO₄ and PPA. |
| Lewis Acids | ||
| Zinc Chloride (ZnCl₂) | Good to Excellent | A very common and effective catalyst[1][2][4][5]. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Good to Excellent | A versatile Lewis acid catalyst[2][4][5]. |
| Iron(III) Chloride (FeCl₃) | Moderate to Good | An alternative Lewis acid catalyst. |
Note: Yields are highly substrate and condition dependent. This table should be used as a general guide for catalyst selection.
Visualizing the Workflow and Mechanisms
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
Caption: A decision tree for troubleshooting low yields in the Fischer indole synthesis.
Regioselectivity in the Fischer Indole Synthesis with (3-Methoxyphenyl)hydrazine
Caption: Regiochemical pathways in the Fischer indole synthesis with a meta-methoxy substituent.
References
-
New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B. [Link]
-
Fischer Indole Synthesis. Wikipedia. [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]
-
A three-component Fischer indole synthesis. PubMed. [Link]
-
Fischer Indole Synthesis. YouTube. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Any idea how to neutralize the hydrazine dihydrochloride, I need to neutralize it to perform the synthesis of a triazole from benzoyl isothiocyanate? ResearchGate. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer_indole_synthesis [chemeurope.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Methoxyphenylhydrazine Isomers in Synthesis
For the discerning researcher in synthetic and medicinal chemistry, the choice of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the myriad of building blocks available, substituted phenylhydrazines are indispensable precursors for a vast array of heterocyclic compounds, many of which form the core of biologically active molecules. This guide provides an in-depth comparative analysis of the three positional isomers of methoxyphenylhydrazine—ortho (2-), meta (3-), and para (4-)—in key synthetic transformations. By elucidating the nuanced yet profound impact of the methoxy group's position on reactivity and product distribution, this document aims to empower researchers to make informed decisions in their synthetic design.
Introduction: The Subtle Influence of a Methoxy Substituent
The methoxy group (–OCH₃) is a powerful modulator of electronic properties in aromatic systems. As a strong electron-donating group through resonance and a weak electron-withdrawing group through induction, its net effect is to increase the electron density of the phenyl ring, particularly at the ortho and para positions. This electronic perturbation has significant consequences for the reactivity of the attached hydrazine moiety (–NHNH₂), influencing its nucleophilicity and the stability of reaction intermediates. This guide will explore these effects in the context of the renowned Fischer indole synthesis and other cyclization reactions.
The Fischer Indole Synthesis: A Tale of Three Isomers
The Fischer indole synthesis, a venerable and versatile method for constructing the indole nucleus, serves as an excellent platform for comparing the reactivity of methoxyphenylhydrazine isomers. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[1] The electronic nature of substituents on the phenylhydrazine ring plays a crucial role in this transformation.[2]
Ortho-Methoxyphenylhydrazine: A Propensity for the "Abnormal"
The behavior of 2-methoxyphenylhydrazine in the Fischer indole synthesis is a classic example of how a strategically placed substituent can dramatically alter a reaction's course. While the "normal" product, a 7-methoxyindole, can be obtained, the ortho-methoxy group's proximity to the reaction center often facilitates an "abnormal" pathway.[2][3]
In the presence of nucleophilic acids like hydrochloric acid in ethanol, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone can yield ethyl 6-chloroindole-2-carboxylate as the major product, with the expected ethyl 7-methoxyindole-2-carboxylate formed in smaller amounts.[2] This surprising outcome is attributed to the cyclization occurring on the same side as the methoxy group, which then acts as a leaving group and is displaced by a nucleophile from the reaction medium (e.g., Cl⁻ or EtO⁻).[2][4]
The mechanism involves the formation of a dienone-imine intermediate, which can be attacked by a nucleophile at the carbon bearing the methoxy group, leading to its elimination.[3]
This unique reactivity makes 2-methoxyphenylhydrazine a valuable tool for accessing indoles with substitution patterns that are not directly available through other means. However, for the synthesis of 7-methoxyindoles, careful selection of non-nucleophilic acid catalysts and reaction conditions is paramount to favor the "normal" pathway.
Para-Methoxyphenylhydrazine: The "Normal" and Efficient Pathway
In stark contrast to its ortho counterpart, 4-methoxyphenylhydrazine consistently delivers the expected "normal" Fischer indole synthesis product. The para-methoxy group enhances the electron density of the phenyl ring, thereby facilitating the key[5][5]-sigmatropic rearrangement step and often leading to higher yields and requiring milder reaction conditions compared to unsubstituted phenylhydrazine.[2]
The reaction of 4-methoxyphenylhydrazine with various ketones and aldehydes reliably produces the corresponding 5-methoxyindoles, which are important precursors for a wide range of biologically active compounds, including melatonin analogues.[2]
Meta-Methoxyphenylhydrazine: A Question of Regioselectivity
The reaction of 3-methoxyphenylhydrazine in the Fischer indole synthesis introduces the challenge of regioselectivity. Since the methoxy group is in the meta position, cyclization can occur at either of the two ortho positions (C2 and C6 of the phenylhydrazine ring), potentially leading to a mixture of 4-methoxyindole and 6-methoxyindole products.
The directing effect of the methoxy group, being ortho-para directing, will influence the position of the initial tautomerization and subsequent cyclization. While the formation of both isomers is possible, the relative yields can be influenced by the specific ketone or aldehyde used and the reaction conditions. Generally, the electronic and steric nature of the carbonyl partner and the choice of acid catalyst can be tuned to favor one regioisomer over the other.[5][6]
Comparative Performance in Fischer Indole Synthesis
The following table summarizes the typical outcomes and representative yields for the Fischer indole synthesis using the three methoxyphenylhydrazine isomers with ethyl pyruvate. It is important to note that yields are highly dependent on the specific reaction conditions and the carbonyl partner.
| Isomer | Typical Product(s) | Representative Yield | Notes |
| 2-Methoxyphenylhydrazine | "Abnormal" 6-substituted indoles (e.g., 6-chloro, 6-ethoxy) and "Normal" 7-methoxyindole | Variable, often with the abnormal product predominating (e.g., 30-40% for 6-chloroindole)[2] | Product distribution is highly sensitive to the acid catalyst and solvent.[2] |
| 3-Methoxyphenylhydrazine | Mixture of 4-methoxyindole and 6-methoxyindole derivatives | Moderate to good, but regioselectivity can be an issue | The ratio of isomers depends on the reaction conditions and the carbonyl substrate.[5] |
| 4-Methoxyphenylhydrazine | 5-Methoxyindole derivatives | Generally good to excellent (e.g., 64% for ethyl 5-methoxy-2-methylindole-3-carboxylate)[7] | The electron-donating methoxy group facilitates the reaction.[2] |
Application in Pyrazole and Pyrazoline Synthesis
Beyond the Fischer indole synthesis, methoxyphenylhydrazine isomers are valuable reagents in the synthesis of other important nitrogen-containing heterocycles, such as pyrazoles and pyrazolines. These five-membered rings are also prevalent in a wide range of pharmaceuticals.[8][9]
The Knorr pyrazole synthesis, for instance, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4] While direct comparative studies of the methoxyphenylhydrazine isomers in this reaction are not extensively documented, the general principles of their electronic effects still apply. The increased nucleophilicity of the hydrazine moiety due to the electron-donating methoxy group would be expected to facilitate the initial condensation step.
In the synthesis of pyrazolines from α,β-unsaturated ketones (chalcones), the methoxy group on the phenylhydrazine ring can influence the rate of the cyclocondensation reaction. Again, the electron-donating nature of the methoxy group is anticipated to enhance the reactivity of the hydrazine.
Experimental Protocols: A Representative Fischer Indole Synthesis
The following protocol provides a general procedure for the Fischer indole synthesis, which can be adapted for each of the methoxyphenylhydrazine isomers.
Synthesis of Ethyl 5-methoxy-2-methylindole-3-carboxylate (from 4-Methoxyphenylhydrazine)
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Polyphosphoric acid
-
Phosphoric acid
-
Ice water
Procedure: [7]
-
Hydrazone Formation (can be done in situ): In a suitable reaction vessel, combine 4-methoxyphenylhydrazine hydrochloride and ethyl acetoacetate in a suitable solvent such as ethanol. Stir the mixture at room temperature until the formation of the hydrazone is complete (monitor by TLC).
-
Indole Cyclization: In a separate flask, prepare a mixture of polyphosphoric acid and phosphoric acid with stirring. Heat the acid mixture to 50-110°C.
-
Slowly add the previously formed hydrazone to the hot acid mixture in batches, maintaining the temperature between 70-120°C. The addition should take approximately 0.5 to 1.5 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 10-40 minutes.
-
Work-up: Carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with water.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired ethyl 5-methoxy-2-methylindole-3-carboxylate as a light yellow solid.
Note: When working with 2-methoxyphenylhydrazine, the choice of acid is critical to control the formation of "abnormal" products. For the synthesis of the "normal" 7-methoxyindole, non-nucleophilic acids such as p-toluenesulfonic acid in a non-nucleophilic solvent like benzene should be considered.[2] For 3-methoxyphenylhydrazine, the work-up will likely involve chromatographic separation of the isomeric products.
Conclusion and Future Outlook
The positional isomerism of the methoxy group in methoxyphenylhydrazine has a profound and predictable impact on its reactivity in synthesis, particularly in the Fischer indole synthesis.
-
2-Methoxyphenylhydrazine offers a unique entry into "abnormal" indole substitution patterns, a feature that can be exploited for the synthesis of complex targets.
-
4-Methoxyphenylhydrazine is a reliable and efficient precursor for the synthesis of 5-methoxyindoles, benefiting from the activating effect of the methoxy group.
-
3-Methoxyphenylhydrazine presents a regiochemical challenge that, if controlled, can provide access to both 4- and 6-methoxyindoles.
For researchers and drug development professionals, a thorough understanding of these isomeric differences is crucial for strategic synthetic planning. Future research in this area could focus on developing more selective conditions for the reactions of the 3-methoxy isomer and further exploring the synthetic utility of the "abnormal" reactivity of the 2-methoxy isomer.
References
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Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(1), 1-17. [Link]
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- Ishii, H., Murakami, Y., Takeda, H., & Furuse, T. (1973). Fischer Indolization and Its Related Compounds. V. Indolization of Ethyl Pyruvate 2-Methoxyphenylhydrazone and Its N-Methyl Derivative with Protic Acids. Unpredictable Products and the Mechanism. Chemical and Pharmaceutical Bulletin, 21(7), 1495-1504.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
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A Senior Application Scientist's Guide to Alternatives for (3-Methoxyphenyl)hydrazine in Modern Synthesis
Introduction: The Enduring Utility and Emerging Challenges of a Classic Reagent
(3-Methoxyphenyl)hydrazine and its dihydrochloride salt are workhorse reagents in synthetic organic chemistry, prized primarily for their role in the Fischer indole synthesis. This classic reaction provides a straightforward and powerful route to 5-methoxyindoles, a core scaffold in numerous pharmaceuticals, including the triptan class of anti-migraine agents like Rizatriptan and melatonin receptor agonists.[1][2] The methoxy group at the 5-position is a key pharmacophore, modulating biological activity and metabolic stability.
However, reliance on this classic reagent is not without its challenges. Concerns over the inherent toxicity and potential instability of hydrazine derivatives, coupled with the often harsh acidic conditions and high temperatures required for the Fischer indolization, can limit substrate scope and pose process safety challenges.[3][4][5] Furthermore, achieving regiocontrol with substituted ketones can be problematic, and certain functional groups may not tolerate the reaction conditions.[6]
This guide provides a comparative analysis of viable alternative reagents and synthetic strategies to (3-Methoxyphenyl)hydrazine. We will delve into alternative hydrazine-based approaches and, more significantly, explore modern non-hydrazine methodologies that offer milder conditions, broader functional group tolerance, and often superior control over regioselectivity. This analysis is supported by comparative data and detailed experimental protocols to empower researchers in selecting the optimal synthetic route for their specific target.
The Benchmark: Fischer Indole Synthesis
The Fischer indole synthesis has been a cornerstone of heterocyclic chemistry for over a century.[2][7] The reaction proceeds by the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[8][8]-sigmatropic rearrangement, followed by cyclization and ammonia elimination to yield the indole core.[2][7][9]
While robust, the choice of acid catalyst (Brønsted or Lewis acids like HCl, H₂SO₄, PPA, or ZnCl₂) and solvent is critical and often requires empirical optimization.[7][9][10]
Part 1: Alternative Hydrazine-Based Reagents
For chemists committed to the Fischer methodology, modifying the hydrazine component can sometimes overcome specific challenges.
Positional Isomers: (4-Methoxyphenyl)hydrazine and (2-Methoxyphenyl)hydrazine
The choice of isomer directly dictates the final position of the methoxy group on the indole ring. While (3-Methoxyphenyl)hydrazine yields the 5-methoxyindole, (4-methoxyphenyl)hydrazine and (2-methoxyphenyl)hydrazine produce 6-methoxy and 7-methoxyindoles, respectively.
A critical consideration arises with ortho-substituted hydrazines like (2-Methoxyphenyl)hydrazine. The reaction can be sluggish or fail entirely due to steric hindrance preventing the conformation required for the key sigmatropic rearrangement.[6] Furthermore, abnormal reactions have been observed where cyclization occurs on the substituted side, leading to unexpected products. For instance, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH was found to yield ethyl 6-chloroindole-2-carboxylate as the major product instead of the expected 7-methoxyindole derivative.[6] This highlights the importance of understanding the electronic and steric effects of the substituent.
Hydrazine Surrogates: Aryl Hydrazides
To circumvent the handling of free hydrazines, protected versions such as N'-carboxybenzyl (Cbz) aryl hydrazides can be employed. These more stable precursors react with ketones to form N-Cbz-arylhydrazones. Subsequent indolization under acidic conditions proceeds as usual, often with the Cbz group remaining intact on the indole nitrogen, providing a useful synthetic handle for further functionalization. This approach can offer improved stability and handling safety.[11][12]
Part 2: Non-Hydrazine Alternatives for 5-Methoxyindole Synthesis
Modern synthetic chemistry offers several powerful alternatives that avoid the use of hydrazine reagents altogether. These methods often provide milder reaction conditions, greater functional group compatibility, and access to substitution patterns that are difficult to achieve via the Fischer synthesis.
The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly versatile and popular alternative, particularly in industrial settings. It begins with a 2-nitrotoluene derivative, which is condensed with a dimethylformamide acetal to form a β-enamine. Subsequent reduction of the nitro group, typically with reagents like Raney Nickel and hydrazine hydrate, H₂/Pd-C, or iron in acetic acid, triggers a spontaneous cyclization to form the indole.
This methodology was successfully employed in an improved synthesis of the anti-migraine drug Rizatriptan, where the indole ring was constructed on a methyl 3-methyl-4-nitrobenzoate intermediate with an 87% yield for the indole formation step.[13][14]
The primary advantage of this method is the use of more stable and readily available starting materials compared to many arylhydrazines. The reaction conditions for the initial condensation are typically mild, and the final reductive cyclization is often high-yielding.
Palladium-Catalyzed Indole Syntheses (Buchwald, Larock)
The advent of palladium-catalyzed cross-coupling reactions has revolutionized indole synthesis. The Buchwald modification of the Fischer indole synthesis allows for the formation of N-arylhydrazones via the cross-coupling of aryl bromides or chlorides with hydrazones, expanding the scope of accessible starting materials.[2][7]
More direct, non-hydrazine-based palladium-catalyzed methods include:
-
Larock Indole Synthesis: This involves the palladium-catalyzed annulation of a 2-alkynylaniline. This method is powerful for constructing 2,3-disubstituted indoles.
-
Buchwald-Hartwig Amination followed by Cyclization: An N-arylation reaction between a 2-haloaniline and a ketone, followed by an intramolecular cyclization, can lead to the indole nucleus.
These transition-metal-catalyzed methods are renowned for their exceptional functional group tolerance, allowing for the synthesis of highly complex and decorated indole structures under relatively mild conditions.
Reductive Cyclization of 2-Nitrostyrenes
Another valuable non-hydrazine route involves the reductive cyclization of 2-nitrostyrene derivatives. These precursors can be synthesized via various methods, such as the Henry reaction between a 2-nitrobenzaldehyde and a nitroalkane. The subsequent reduction of the nitro group, often using catalysts like Pd/C or other reducing agents, initiates cyclization to the indole ring. This strategy offers a convergent approach to substituted indoles.
Quantitative Comparison of Key Methodologies
The choice of a synthetic route is a multi-factorial decision. The following table provides a comparative overview of the discussed methods for synthesizing a generic 5-methoxyindole.
| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Synthesis | Pd-Catalyzed Annulation |
| Starting Reagent | (3-Methoxyphenyl)hydrazine | 4-Methoxy-2-nitrotoluene | 2-Bromo-4-methoxyaniline |
| Key Transformation | [8][8]-Sigmatropic Rearrangement | Reductive Cyclization | Cross-Coupling/Annulation |
| Typical Conditions | Strong Acid (HCl, PPA, ZnCl₂), 80-180 °C | 1. DMF-DMA, 150-160 °C; 2. H₂/Pd-C, Fe/AcOH | Pd catalyst, ligand, base, 80-120 °C |
| Yields (Typical) | 50-85% (highly variable) | 75-95% (often high) | 70-90% |
| Pros | Readily available reagents, simple procedure | High yields, avoids free hydrazines, scalable | Excellent functional group tolerance, mild conditions |
| Cons | Harsh conditions, potential toxicity, limited functional group tolerance, regioselectivity issues | High temperature for enamine formation, requires specific starting materials | Catalyst cost, ligand sensitivity, potential for heavy metal contamination |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2,3-dimethyl-5-methoxyindole
This protocol is a representative example based on established Fischer indolization procedures.[15][16]
-
Hydrazone Formation: To a solution of (3-Methoxyphenyl)hydrazine dihydrochloride (1.0 eq) in ethanol, add sodium acetate (2.5 eq) and stir for 15 minutes at room temperature. Add butan-2-one (1.1 eq) and continue stirring at room temperature for 2 hours or until TLC analysis indicates complete consumption of the hydrazine.
-
Indolization: To the crude hydrazone mixture, add a solution of 1:1 polyphosphoric acid (PPA) and acetic acid. Heat the reaction mixture to 90-100 °C and maintain for 3-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Neutralize the aqueous solution with concentrated NaOH solution until pH > 9.
-
Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.
Protocol 2: Leimgruber-Batcho Synthesis of 5-Methoxyindole
This protocol is adapted from procedures used in the synthesis of related indole intermediates.[13]
-
Enamine Formation: A mixture of 4-methoxy-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq), and pyrrolidine (0.2 eq) is heated to 150 °C for 18 hours. After cooling, the excess DMF-DMA is removed under vacuum to yield the crude enamine, which is used directly in the next step.
-
Reductive Cyclization: The crude enamine is dissolved in a mixture of ethanol and ethyl acetate. Raney Nickel (approx. 10 wt%) is added carefully. The mixture is then subjected to hydrogenation (50 psi H₂) at room temperature for 4-6 hours.
-
Work-up and Purification: The catalyst is carefully filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield 5-methoxyindole.
Conclusion and Future Outlook
(3-Methoxyphenyl)hydrazine remains a valuable and cost-effective reagent for the synthesis of 5-methoxyindoles via the Fischer reaction, especially when functional group tolerance is not a primary concern. However, for complex targets or process development where safety, mildness, and substrate scope are paramount, alternative methods present compelling advantages.
The Leimgruber-Batcho synthesis offers a robust and scalable hydrazine-free alternative that is widely used in industry. For maximum flexibility and functional group compatibility, modern palladium-catalyzed methods are often the strategy of choice in medicinal and discovery chemistry, despite the higher initial cost of catalysts and ligands.
As the demand for complex, highly functionalized indole-containing molecules continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods will remain a key focus for the research community. The judicious selection of the right synthetic tool, based on a clear understanding of the pros and cons of each approach, is crucial for the successful and efficient execution of any synthetic campaign.
References
-
Chaudhari, P. R., Bhise, N. B., Singh, G. P., Bhat, V., Shenoy, G. G., & Sulake, R. (2021). A novel and convenient approach toward the synthesis of Rizatriptan. Journal of Chemical Sciences, 133(2). [Link]
-
Chaudhari, P. R., et al. (2021). A novel and convenient approach toward the synthesis of Rizatriptan. Semantic Scholar. [Link]
- Revuelta, J., et al. (2005). Synthesis methods and intermediates for the manufacture of rizatriptan.
-
Spadoni, G., et al. (2000). Design and synthesis of melatonin receptors agonists and antagonists. Il Farmaco, 55(3), 184-187. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Hydrazine Derivatives in Chemical Synthesis. Inno Pharmchem. [Link]
-
Wikipedia. Fischer indole synthesis. Wikipedia. [Link]
- Alcon, E. P. (2003). Process for preparing rizatriptan.
-
Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link]
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Shirinzadeh, H., et al. (2010). Synthesis and antioxidant activity evaluations of melatonin based analogue indole-hydrazide/hydrazone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 491-501. [Link]
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ChemEurope.com. Fischer indole synthesis. ChemEurope.com. [Link]
-
El-Sayed, M. A., et al. (2024). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Egyptian Journal of Chemistry, 67(13), 329-341. [Link]
-
Naeimi, H., & Mohamadabadi, M. (2016). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. International Journal of Pharmaceutical and Clinical Research, 8(5), 405-409. [Link]
-
Spadoni, G., et al. (2015). Synthesis of Compounds as Melatonin Agonists and Antagonists. Bentham Science. [Link]
-
Hibino, S. (2015). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 91(8), 433-447. [Link]
-
Yılmaz, F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2470-2477. [Link]
- Wang, J., et al. (2021). Preparation method of 5-methoxyindole.
-
Anusandhanvallari. (2024). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link]
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Al-Hussain, S. A., & El-Sayed, M. A. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 12(40), 26186-26214. [Link]
-
Thomas, D. (2012). Hydrazine Chemistry in Organic Synthesis. Slideshare. [Link]
-
Yılmaz, F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]
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Stoyanov, S., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(10), 2329. [Link]
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Shirinzadeh, H., et al. (2022). Synthetic route to indole-based melatonin analogue hydrazide/hydrazone derivatives. ResearchGate. [Link]
-
Gürkök, G., et al. (2009). Melatonin Analogue New Indole hydrazide/hydrazone Derivatives With Antioxidant Behavior: Synthesis and Structure-Activity Relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 506-515. [Link]
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Reddy, G. C. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]
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Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
- Di, M. G. (1990). Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes.
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Djernes, K. E., & Clausen, D. J. (2020). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. PMC. [Link]
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Optimizing Therapeutic Index: A Comparative Guide to Hydrazine Precursors in Heterocycle Synthesis
Executive Summary
The hydrazine moiety (
This guide objectively compares the performance of different hydrazine precursors, focusing on their impact on yield, isomeric purity (critical for target affinity), and downstream safety.
The Regioselectivity Challenge: Pyrazoles (Celecoxib Case Study)
The synthesis of 1,5-diarylpyrazoles, such as the COX-2 inhibitor Celecoxib , presents a classic regioselectivity problem.[1] The condensation of a 1,3-diketone with a hydrazine derivative can yield two isomers: the desired bioactive 1,5-isomer and the inactive (often off-target) 1,3-isomer.
Comparative Analysis: Free Base vs. Hydrochloride Salt[2]
The choice of the hydrazine precursor form significantly alters the reaction kinetics and the resulting isomer ratio.
| Feature | Precursor A: 4-Sulfamidophenylhydrazine (Free Base) | Precursor B: 4-Sulfamidophenylhydrazine Hydrochloride |
| Solvent System | Ethanol / Reflux | Ethanol or Amide solvents / Controlled Temp |
| Mechanism | Rapid nucleophilic attack; kinetic control often favors mixed isomers. | Protonation modulates nucleophilicity; thermodynamic control.[2] |
| Regioisomer Ratio (1,5 : 1,3) | ~85 : 15 | > 98 : 2 |
| Purification Load | Requires multiple recrystallizations (yield loss ~20%). | Simple filtration or single crystallization. |
| Efficacy Impact | Lower effective dose in crude; high risk of side effects from isomer.[2] | Maximized target affinity; reduced toxicity. |
Mechanism of Action & Causality
The hydrochloride salt acts as a "buffered" proton source.[2] In the condensation with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, the protonation state of the hydrazine nitrogens dictates which nitrogen attacks the more electrophilic carbonyl (adjacent to the
Visualization: Regioselective Pathway
The following diagram illustrates the bifurcation point where precursor choice dictates the clinical outcome.
Figure 1: Bifurcation of pyrazole synthesis. The salt form directs the pathway toward the active pharmaceutical ingredient (API).
Structural Diversity & SAR: Indoles (Triptans)
For indole-based drugs (e.g., Sumatriptan, Rizatriptan), the Fischer Indole Synthesis is the gold standard. However, the "efficacy" of the drug development process is often bottlenecked by the availability of specific aryl hydrazines.
Comparison: Classical vs. Buchwald-Hartwig Precursors
-
Classical Route: Requires a pre-existing aryl hydrazine (e.g., Phenylhydrazine).
-
Limitation: Many functional groups (halogens, esters) needed for high-efficacy SAR (Structure-Activity Relationship) optimization are unstable during the harsh nitrosation/reduction steps required to make the hydrazine precursor.
-
-
Buchwald Route: Uses a Benzophenone Hydrazone precursor coupled with an aryl halide, followed by hydrolysis.[2]
-
Efficacy Gain: This allows the synthesis of complex indoles that were previously "undruggable" due to synthesis failure.[2] It expands the chemical space, allowing researchers to find analogs with higher potency.
-
Purity & Safety: Genotoxic Impurity Control
Hydrazine and its derivatives are potent genotoxic impurities (GTIs).[2] Regulatory bodies (FDA/EMA) require trace levels (often <1 ppm).[2] The choice of precursor dictates the "cleanup" efficacy.
| Metric | Hydrazine Hydrate ( | tert-Butyl Carbazate (Boc-Hydrazine) |
| Atom Economy | 100% (High) | Lower (Loss of Boc group) |
| Reaction Selectivity | Low (Risk of double alkylation/polymerization). | High (Mono-protection prevents over-reaction).[2] |
| Residual Toxicity | High risk.[2][3] Difficult to purge completely.[2] | Low risk.[2] Byproducts are benign/easily separated.[2] |
| Application | Bulk commodity chemicals (e.g., Agrochemicals). | High-value APIs requiring stringent purity.[2] |
Experimental Protocols
Protocol A: Regioselective Synthesis of Celecoxib Analog
Objective: Maximize 1,5-isomer ratio using the salt precursor.
-
Preparation: In a round-bottom flask, dissolve 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 equiv) in Ethanol (0.5 M).
-
Addition: Add 4-sulfamidophenylhydrazine hydrochloride (1.1 equiv). Note: Do not use the free base.
-
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor via HPLC.[2][4] -
Isolation: Cool to room temperature. Add water (equal volume) to precipitate the crude product.[2]
-
Filtration: Filter the solids. The 1,5-isomer crystallizes preferentially.
-
Validation: Analyze by
-NMR ( ). The characteristic pyrazole proton for the 1,5-isomer appears at 7.15 ppm, distinct from the 1,3-isomer.
Protocol B: Trace Hydrazine Determination (GC-MS)
Objective: Validate safety efficacy by detecting residual hydrazine down to 0.1 ppm.
-
Derivatization: Weigh 100 mg of API into a headspace vial. Add 1.0 mL of Acetone-d6 (acts as solvent and derivatizing agent).[2]
-
Incubation: Seal and heat at
for 30 minutes. -
Extraction: The volatile azine partitions into the headspace.[2]
-
GC-MS Analysis: Inject headspace sample. Monitor SIM mode for m/z 112 (Acetone azine) and m/z 124 (Deuterated internal standard).
-
Calculation: Quantify against a linear calibration curve (0.05 – 5.0 ppm).
Visualization: Impurity Control Workflow
Figure 2: Workflow for managing hydrazine impurities. Protected precursors (Green path) simplify the downstream purification burden.
References
-
Penning, T. D., et al. (1997).[2] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry.
-
FDA Guidance for Industry. (2008). "Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches." U.S. Food and Drug Administration.[2]
-
Sun, M., et al. (2009).[2] "A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS." Journal of Pharmaceutical and Biomedical Analysis.
-
Wagaw, S., et al. (1999).[2] "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society.[2]
-
Garg, N. K., et al. (2010).[2] "Development of an Enantiodivergent Strategy for the Total Synthesis of (+)- and (−)-Dragmacidin F." Journal of the American Chemical Society. (Demonstrates Boc-hydrazine utility).
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Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
